molecular formula C9H12N2O3S B12359594 ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate

ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate

Cat. No.: B12359594
M. Wt: 228.27 g/mol
InChI Key: BTWDAUWETDKXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a sulfur atom at the 2-position and an ethyl ester group at the 5-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon fragment to form the pyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon fragment with a two-carbon fragment. These reactions often require specific catalysts and conditions, such as elevated temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The sulfur atom and the carbonyl group play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate can be compared with other pyrimidine derivatives, such as:

    Ethyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate: Similar structure but with a chlorine atom at the 4-position.

    Ethyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate: Contains a quinazoline ring instead of a pyrimidine ring.

    Pyrido[2,3-d]pyrimidin-5-one derivatives: Fused pyrimidine rings with different biological activities

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate

InChI

InChI=1S/C9H12N2O3S/c1-3-14-7(12)4-6-5-10-9(15-2)11-8(6)13/h5-6H,3-4H2,1-2H3

InChI Key

BTWDAUWETDKXFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C=NC(=NC1=O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.